![molecular formula C6H12N2 B600055 Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane CAS No. 164799-15-9](/img/structure/B600055.png)

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

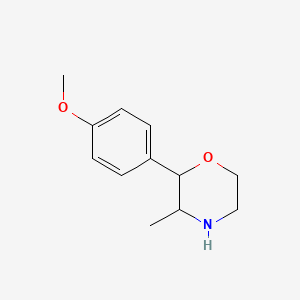

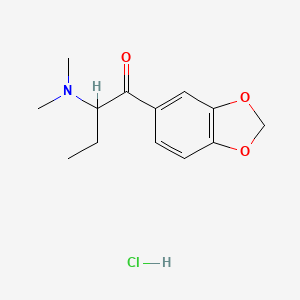

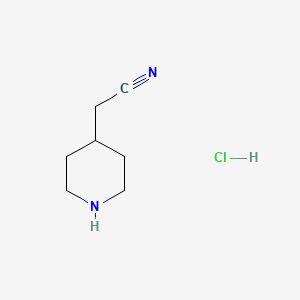

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H12N2 . It is a compound that features a unique bicyclic structure .

Synthesis Analysis

The synthesis of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has been reported in the literature . The synthesis involves the use of various transition-metal-catalyzed and transition-metal-free catalytic systems . The process can be directed toward the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes, depending on the choice of catalyst and hydrolysis conditions .

Molecular Structure Analysis

The molecular structure of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is characterized by a unique 3-azabicyclo[3.1.0]hexane core . The compound has a molecular weight of 112.17 .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : The synthesis and characterization of derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been explored, showcasing the versatility of these compounds in creating new chemical entities (Gensini et al., 2002).

Development of Antibacterial Agents : Trovafloxacin, a broad-spectrum antibacterial, incorporates the 3-azabicyclo[3.1.0]hexane ring system. The synthesis of trovafloxacin using various derivatives of this ring system demonstrates the importance of such structures in pharmaceutical development (Norris et al., 2000).

Chemical Reactions and Transformations : Studies have shown that certain derivatives of 3-azabicyclo[3.1.0]hexane react with iodinating agents, leading to the formation of various exo and endo isomers, highlighting the reactivity of these compounds (Molchanov et al., 2003).

Application in Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for the asymmetric synthesis of biologically active compounds, showcasing their utility in creating chiral molecules (Jida et al., 2007).

Discovery of Novel Opioid Ligands : The azabicyclo[3.1.0]hexane core has been utilized in the discovery of a new class of opioid ligands. Interestingly, a single methyl group addition in these compounds resulted in a significant improvement in binding, demonstrating the impact of minor structural changes (Lunn et al., 2011).

Biological Activity of Natural Products : The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for their biological activities. Ficellomycin, for example, includes this structure and showcases its importance in antibacterial and antitumor properties (Kurosawa et al., 2020).

Propiedades

IUPAC Name |

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSYYHGSQMAFV-XEAPYIEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717434 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane | |

CAS RN |

164799-15-9 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)